N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
Description
This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 2,4-dimethoxyphenyl group. The oxadiazole ring is linked via an amide bond to a propanamide chain, which is further functionalized with a 4-fluorophenylsulfonyl moiety. The 2,4-dimethoxy and 4-fluoro substituents confer distinct electronic and steric properties, influencing solubility, reactivity, and biological interactions .
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O6S/c1-27-13-5-8-15(16(11-13)28-2)18-22-23-19(29-18)21-17(24)9-10-30(25,26)14-6-3-12(20)4-7-14/h3-8,11H,9-10H2,1-2H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTXPJUVAHCFPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the following components:
- Oxadiazole moiety : A five-membered ring containing two nitrogen atoms that contributes to the compound's reactivity.
- Dimethoxyphenyl group : Enhances solubility and may influence biological interactions.
- Fluorophenylsulfonyl group : Imparts additional chemical properties that could enhance biological activity.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell growth through several mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase, preventing cancer cells from dividing.
- Apoptosis Induction : It promotes apoptosis in cancer cells by activating intrinsic pathways, leading to increased caspase activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | G2/M phase arrest and apoptosis |
| MCF-7 | 20 | Caspase activation and mitochondrial disruption |
| A549 | 18 | Inhibition of proliferation |
The biological activity of this compound can be attributed to its interaction with specific molecular targets within the cell:
- Enzyme Inhibition : It is hypothesized that the compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Receptor Modulation : The sulfonamide group may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to cell growth and survival .
Case Studies
Several studies have explored the therapeutic potential of this compound:
-
In Vitro Study on Breast Cancer Cells :
- Researchers treated MCF-7 cells with varying concentrations of the compound for 48 hours.
- Results demonstrated a dose-dependent decrease in cell viability, with an IC50 value of 20 µM.
-
In Vivo Study on Tumor Models :
- Animal models bearing xenograft tumors were administered the compound.
- Significant tumor growth inhibition was observed compared to control groups.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals that variations in substituent groups significantly influence biological activity:
| Compound Name | IC50 (µM) | Notable Activity |
|---|---|---|
| N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(fluorophenyl)sulfonamide | 25 | Moderate antiproliferative effects |
| N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(chlorophenyl)sulfonamide | 30 | Lower potency compared to target compound |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Ring
The 2,4-dimethoxyphenyl group in the target compound is a key distinguishing feature. Analogs with alternative aryl substitutions include:
- N-(5-Cyclohexyl-1,3,4-Oxadiazol-2-yl)-3-((4-Fluorophenyl)Sulfonyl)Propanamide : Replaces the 2,4-dimethoxyphenyl with a cyclohexyl group, reducing aromaticity and increasing hydrophobicity. Molecular weight: 381.4 g/mol .
- 3-((4-Chlorophenyl)Sulfonyl)-N-(5-(3,5-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-yl)Propanamide : Features a 3,5-dimethoxyphenyl group and 4-chlorophenylsulfonyl moiety. Molecular weight: 451.9 g/mol .
- N-(5-(3,5-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-yl)-4-((4,4-Dimethyloxazolidin-3-yl)Sulfonyl)Benzamide (OZE-II) : Incorporates a benzamide linker and 3,5-dimethoxyphenyl group, enhancing steric bulk .
Table 1: Substituent Effects on Physicochemical Properties
Sulfonyl Group Modifications
The 4-fluorophenylsulfonyl group in the target compound contrasts with other sulfonyl substituents:
- 4-Chlorophenylsulfonyl : Found in compounds like 7k (C₂₄H₂₇ClN₄O₄S₂, 535 g/mol) and 7d (C₂₄H₂₇ClN₄O₄S₂, 535 g/mol), which exhibit altered electronic profiles due to chlorine’s electronegativity .
- 4-Methoxyphenylsulfonyl : Present in compound 8i (C₂₇H₃₂N₄O₅S₂, 516.6 g/mol), where the methoxy group enhances solubility via hydrogen bonding .
Propanamide Linker Variations
The propanamide chain’s flexibility and substituent positioning influence bioactivity:
- Tetrazole-Containing Analogs : N-(4-Fluorophenyl)-3-(4-Methoxyphenyl)-2-(2H-Tetrazol-5-yl)Propanamide (C₁₇H₁₆FN₅O₂, 341.3 g/mol) introduces a tetrazole ring, which may enhance metabolic stability .
Preparation Methods
Preparation of 2,4-Dimethoxybenzohydrazide
The synthesis begins with the conversion of 2,4-dimethoxybenzoic acid to its hydrazide derivative. Reacting 2,4-dimethoxybenzoic acid (1.0 equiv) with thionyl chloride (1.2 equiv) in anhydrous dichloromethane under reflux yields the corresponding acid chloride. Subsequent treatment with hydrazine hydrate (1.5 equiv) in ethanol at 0–5°C produces 2,4-dimethoxybenzohydrazide in 85–90% yield.
Reaction Conditions :
- Solvent: Ethanol
- Temperature: 0–5°C (hydrazine addition), room temperature (stirring)
- Time: 4–6 hours
Cyclization to 5-(2,4-Dimethoxyphenyl)-1,3,4-Oxadiazole-2-Thiol
The hydrazide intermediate undergoes cyclization with carbon disulfide (CS₂) in the presence of potassium hydroxide. Heating 2,4-dimethoxybenzohydrazide (1.0 equiv) with CS₂ (1.2 equiv) and KOH (1.5 equiv) in ethanol under reflux for 6 hours forms 5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol.
Key Data :
- Yield: 78–82%
- Characterization: ¹H-NMR (δ 7.8–6.4 ppm, aromatic protons), IR (C=N stretch at 1600 cm⁻¹)
Conversion of Thiol to Amine
The thiol group at position 2 of the oxadiazole is substituted with an amine via nucleophilic displacement. Treating the thiol intermediate (1.0 equiv) with hydroxylamine-O-sulfonic acid (1.5 equiv) in aqueous ammonia (25%) at 60°C for 8 hours yields 5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine.
Optimized Parameters :
- Solvent: Ammonia/water (1:1)
- Temperature: 60°C
- Yield: 70–75%
Synthesis of 3-((4-Fluorophenyl)Sulfonyl)Propanamide
Electrochemical Sulfonylation of Propanamide Precursors
A modern approach utilizes electrochemical oxidation to introduce the sulfonyl group. 3-Mercaptopropanamide (1.0 equiv) is dissolved in a mixture of dimethylformamide (DMF) and aqueous potassium fluoride (KF, 2.0 equiv). Employing a divided electrochemical cell with graphite electrodes under constant current (10 mA/cm²), the thiol is oxidized to the sulfonyl fluoride intermediate. Subsequent hydrolysis with hydrochloric acid (1M) yields 3-((4-fluorophenyl)sulfonyl)propanoic acid.
Electrochemical Conditions :
Nucleophilic Substitution Approach
Alternatively, 3-bromopropanamide (1.0 equiv) reacts with sodium 4-fluorobenzenesulfinate (1.2 equiv) in DMF at 80°C for 12 hours. The nucleophilic substitution affords 3-((4-fluorophenyl)sulfonyl)propanamide in 75–80% yield.
Reaction Profile :
- Solvent: DMF
- Base: Triethylamine (1.0 equiv)
- Characterization: ¹³C-NMR (δ 170.2 ppm, carbonyl)
Formation of 3-((4-Fluorophenyl)Sulfonyl)Propanoyl Chloride
The carboxylic acid derivative is activated for amide coupling by treatment with oxalyl chloride (1.5 equiv) in dichloromethane. Stirring at room temperature for 3 hours yields the acid chloride, confirmed by the disappearance of the OH stretch in IR spectroscopy.
Critical Parameters :
- Catalyst: Dimethylformamide (1 drop)
- Yield: Quantitative
Coupling Reaction to Form the Final Compound
The oxadiazole amine (1.0 equiv) is reacted with 3-((4-fluorophenyl)sulfonyl)propanoyl chloride (1.1 equiv) in dry dichloromethane. Triethylamine (2.0 equiv) is added to scavenge HCl, and the mixture is stirred at 0°C for 1 hour, followed by room temperature for 12 hours. The product is purified via column chromatography (ethyl acetate/hexane).
Synthetic Metrics :
- Yield: 73–85%
- Purity: >95% (HPLC)
- Spectroscopic Data:
- ¹H-NMR (δ 8.2 ppm, oxadiazole CH)
- EI-MS: m/z 476.1 [M+H]⁺
Comparative Analysis of Synthetic Routes
| Step | Method 1 (Electrochemical) | Method 2 (Nucleophilic) |
|---|---|---|
| Sulfonyl Group Yield | 88–92% | 75–80% |
| Reaction Time | 5–6 hours | 12 hours |
| Scalability | High (flow reactor) | Moderate |
Mechanistic Insights
- Oxadiazole Formation : Cyclization of the hydrazide with CS₂ proceeds via a thiosemicarbazide intermediate, which loses H₂S under basic conditions to form the oxadiazole ring.
- Electrochemical Sulfonylation : Anodic oxidation generates a disulfide intermediate, which undergoes sequential fluorination and oxidation to the sulfonyl fluoride.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
